molecular formula C9H12BrNO2 B13593664 (R)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13593664
M. Wt: 246.10 g/mol
InChI Key: FLNZYFPVMJBELK-VIFPVBQESA-N
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Description

(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reduction of 2-(2-bromo-4-methoxyphenyl)acetic acid using sodium tetrahydridoborate in tetrahydrofuran under an inert atmosphere and cooling conditions . This is followed by further reactions with boron trifluoride diethyl ether complex at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: This compound is similar in structure but differs in the position of the amino group.

    2-(2-bromo-4-methoxyphenyl)ethan-1-ol: Lacks the amino group but shares the bromine and methoxy substitutions.

Uniqueness

(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

FLNZYFPVMJBELK-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)Br

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)Br

Origin of Product

United States

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